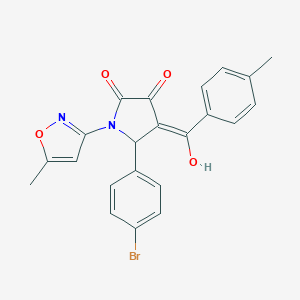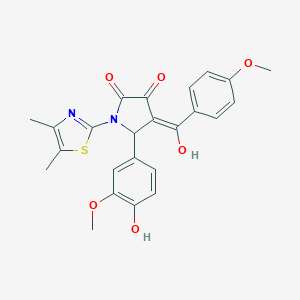
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD0705, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of studies to investigate the mechanisms of action of various biological processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to bind to and inhibit the activity of GSK3β. This enzyme plays a key role in a number of cellular processes, and its dysregulation has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. By inhibiting the activity of GSK3β, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to modulate these disease processes and improve outcomes for patients.
Biochemical and Physiological Effects
In addition to its effects on GSK3β, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has potential implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without the confounding effects of other compounds that may affect other enzymes or pathways. However, one limitation of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency compared to other GSK3β inhibitors. This may limit its usefulness in certain experiments or applications.
Future Directions
There are a number of potential future directions for research on 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanisms of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its effects on other cellular processes beyond GSK3β inhibition.
Synthesis Methods
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and pyridine to form 5-(4-bromophenyl)-2,4-dioxobutanoic acid. This compound is then reacted with 4-methylbenzoyl chloride and sodium hydride to form 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,4-dioxobutanoic acid. The final step involves the reaction of this compound with hydroxylamine hydrochloride and sodium acetate to form the final product, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
Scientific Research Applications
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been used in a number of scientific studies to investigate the mechanisms of action of various biological processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a number of cellular processes including glucose metabolism, cell proliferation, and apoptosis. 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of cancer cells in vitro, and has been studied as a potential anti-cancer agent.
properties
Product Name |
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C22H17BrN2O4 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17BrN2O4/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(23)10-8-14)25(22(28)21(18)27)17-11-13(2)29-24-17/h3-11,19,26H,1-2H3/b20-18+ |
InChI Key |
VXMSXMNGIGANKT-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-benzofuran-2-yl{2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265374.png)
![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)



![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265387.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![Ethyl 7-(3-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B265400.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265401.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)